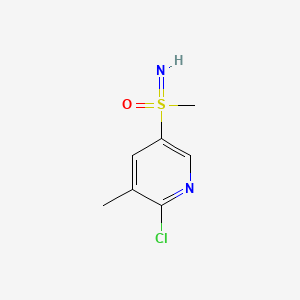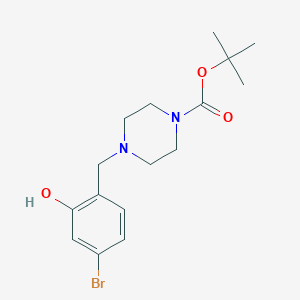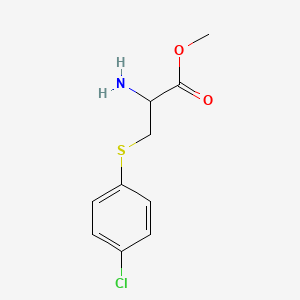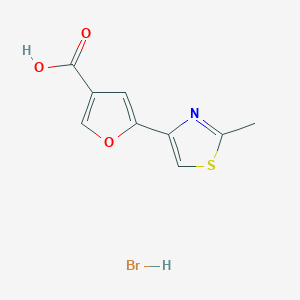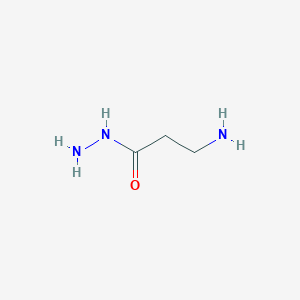
3-Aminopropanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopropanehydrazide: (chemical formula:
C3H9N3O
) is a compound with the following properties:Molecular Formula: C3H9N3O
Average Molecular Mass: 103.123 Da
Monoisotopic Mass: 103.074562 Da
Méthodes De Préparation
Synthetic Routes:: The synthesis of 3-Aminopropanehydrazide involves the reaction of an appropriate precursor with hydrazine hydrate. One common synthetic route is as follows:
Acetylation: Acetylation of 3-aminopropanol using acetic anhydride or acetyl chloride.
Hydrazinolysis: Treatment of the acetylated product with hydrazine hydrate to yield this compound.
Acetylation: The acetylation reaction typically occurs in anhydrous conditions using a Lewis acid catalyst (such as pyridine or triethylamine) at room temperature.
Hydrazinolysis: The hydrazinolysis step is carried out in an aqueous or alcoholic medium at elevated temperatures.
Industrial Production Methods:: While this compound is not produced on a large industrial scale, it serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Analyse Des Réactions Chimiques
3-Aminopropanehydrazide can participate in several chemical reactions:
Oxidation: It can be oxidized to form the corresponding hydrazone or oxime.
Reduction: Reduction of the carbonyl group yields the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions with electrophiles.
Common reagents and conditions:
Oxidation: Mild oxidizing agents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaClO).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various alkylating agents or acyl chlorides.
Major products:
Hydrazone/Oxime: Formed during oxidation.
Amine: Result of reduction.
Applications De Recherche Scientifique
3-Aminopropanehydrazide finds applications in:
Medicinal Chemistry: As a building block for designing potential drugs.
Bioconjugation: In the development of targeted drug delivery systems.
Organic Synthesis: For creating diverse chemical libraries.
Mécanisme D'action
The exact mechanism of action for 3-Aminopropanehydrazide depends on its specific application. It may interact with specific molecular targets or participate in metabolic pathways. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While 3-Aminopropanehydrazide is unique due to its specific structure, similar compounds include:
3-Aminopropanol: The parent compound without the hydrazide group.
3-Aminopropanal: The aldehyde form of this compound.
Propriétés
IUPAC Name |
3-aminopropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O/c4-2-1-3(7)6-5/h1-2,4-5H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGUMYDTHLRXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
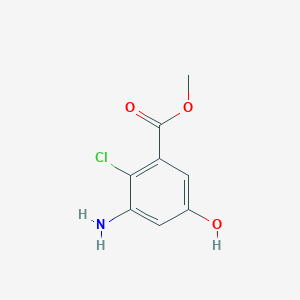
![rac-2-[(3R,4R)-4-methyl-1-(propane-1-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13515732.png)
![Tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B13515747.png)
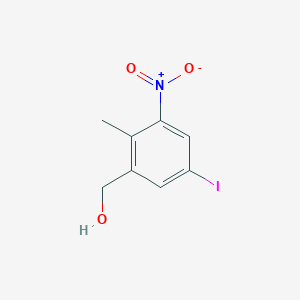
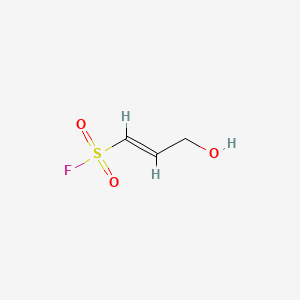

![tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate](/img/structure/B13515774.png)
![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid](/img/structure/B13515776.png)
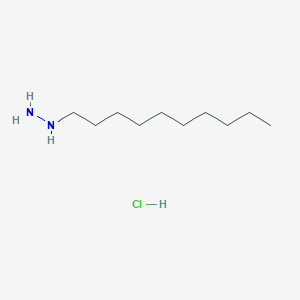
![tert-butyl N-[(4-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13515786.png)
